molecular formula C15H14N4OS B2655469 3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide CAS No. 518018-69-4

3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide

Cat. No. B2655469
CAS RN: 518018-69-4
M. Wt: 298.36
InChI Key: QEXYLFZSYSLLLX-LICLKQGHSA-N
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Description

The compound contains a benzimidazole group, a thiophene group, and a propanehydrazide group. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. Propanehydrazide is a derivative of propanoic acid where the hydroxyl group is replaced by a hydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the thiophene ring, and the propanehydrazide group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and nitration . Thiophenes can undergo electrophilic aromatic substitution reactions . Hydrazides can react with carbonyl compounds to form hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazoles are crystalline solids at room temperature and are weakly basic . Thiophenes are aromatic and have similar reactivity to benzene . Hydrazides are typically solid and are considered to be derivatives of carboxylic acids .

Scientific Research Applications

Anticancer Evaluation

Compounds structurally related to benzimidazole, including derivatives synthesized from hydrazide precursors, have been extensively evaluated for their anticancer properties. For instance, a study synthesized 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazides, which were then tested in vitro against various cancer cell lines. One compound showed significant activity against breast cancer cell lines, while others demonstrated moderate activity (Salahuddin et al., 2014). Another research synthesized benzimidazole derivatives bearing oxadiazole and triazolo-thiadiazoles nucleus, showing promising anticancer activities when screened at the National Cancer Institute (NCI), USA, against a full panel of 60 human cancer cell lines (A. Husain et al., 2012).

Antioxidant Properties

Benzimidazole derivatives have also been synthesized and evaluated for their antioxidant properties. One study synthesized benzimidazole derivatives and tested their effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, with one compound showing better inhibition than butylated hydroxytoluene (BHT), a known antioxidant (C. Kuş et al., 2004).

Synthesis Methodologies

Research has developed environmentally benign synthesis methods for benzimidazoles, crucial for pharmaceutical applications. One study presented a novel approach using Ru(II) hydride complexes for the oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines, offering a greener alternative to traditional methods (Qi Luo et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzimidazoles are used as antihelminthic drugs, where they bind to the protein tubulin, inhibiting its polymerization, which disrupts the microtubule structure within the worm’s cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, care should be taken when handling benzimidazoles, as some are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled . Thiophenes can be flammable and may cause irritation to the skin and eyes . Hydrazides can be irritants and may pose a risk of forming hydrazine, which is toxic .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activity. Benzimidazoles have found use in a variety of fields, including medicine, agriculture, and materials science . Thiophenes are used in the synthesis of dyes and pharmaceuticals . Hydrazides are used in the synthesis of a variety of organic compounds .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(18-17-10-12-4-3-9-21-12)7-8-19-11-16-13-5-1-2-6-14(13)19/h1-6,9-11H,7-8H2,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXYLFZSYSLLLX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(thiophen-2-ylmethylene)propanehydrazide

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